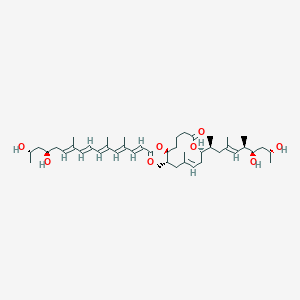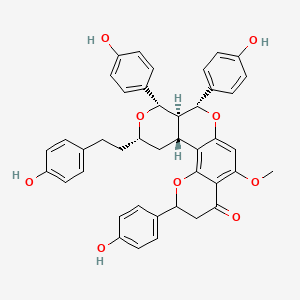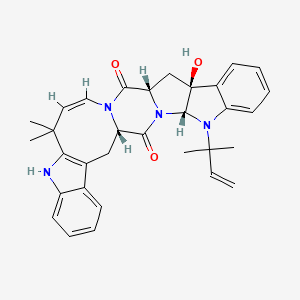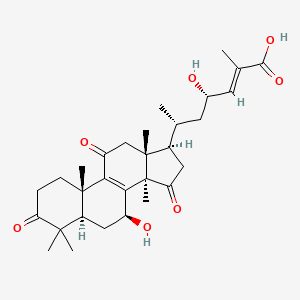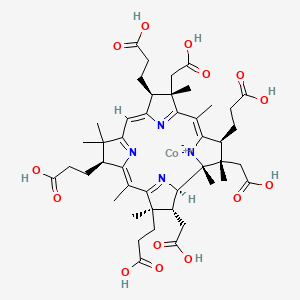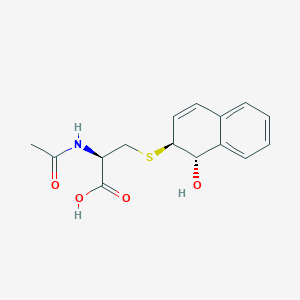
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid is a natural product found in Streptomyces nitrosporeus with data available.
科学的研究の応用
Synthesis and Large-Scale Production
- Synthesis Efficiency : A study by Bänziger et al. (2000) presents an efficient synthesis method for a similar compound, highlighting its potential for large-scale manufacturing. This method involves starting materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, indicating the feasibility of synthesizing related compounds on a large scale (Bänziger et al., 2000).
Chemical Properties and Reactions
- Reaction with Amines : Iwanami (1971) investigated reactions involving similar structures, showing that methoxycarbonylmethylene is a common structural element in all reaction products. This could provide insights into the reactivity and potential applications of the compound (Iwanami, 1971).
- Molecular Rearrangement : Research by Klásek et al. (2003) on 3-acyl-4-hydroxy-1H-quinolin-2-ones, which share a similar structure, suggests potential for molecular rearrangement under specific conditions. Such findings could be relevant to understanding and manipulating the compound for various applications (Klásek et al., 2003).
Potential Pharmacological Applications
- Antiallergy Agents : A study by Althuis et al. (1980) on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, which are structurally related, showed significant antiallergy activity. This implies potential pharmacological uses for the compound (Althuis et al., 1980).
Analytical Chemistry Applications
- Use as Analytical Reagents : Dutt et al. (1968) studied quinoxaline-2-carboxylic acid and its derivatives as analytical reagents, indicating that similar compounds can be used in analytical chemistry for things like metal salt precipitation and thermal behavior analysis (Dutt et al., 1968).
特性
製品名 |
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid |
|---|---|
分子式 |
C19H26ClNO3 |
分子量 |
351.9 g/mol |
IUPAC名 |
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H26ClNO3/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(22)23)5-6-16(15)21-19/h5-6,9,17,21H,7-8,10-11H2,1-4H3,(H,22,23)/t17-,19-/m1/s1 |
InChIキー |
FWINDTDIQJWMLC-IEBWSBKVSA-N |
異性体SMILES |
CC(=C(C)CC[C@]1([C@@H](CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C |
正規SMILES |
CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C |
同義語 |
virantmycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



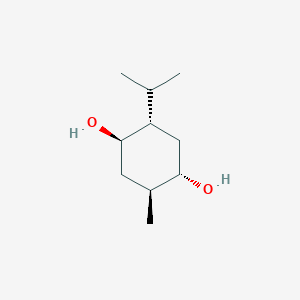
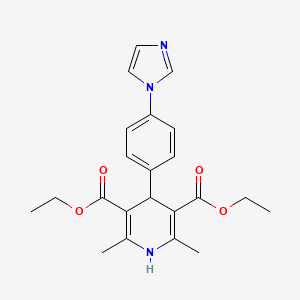
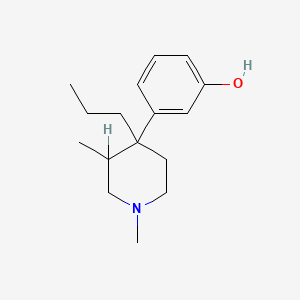
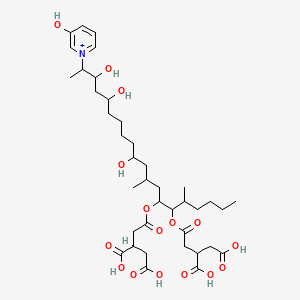
![(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide](/img/structure/B1246020.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246021.png)
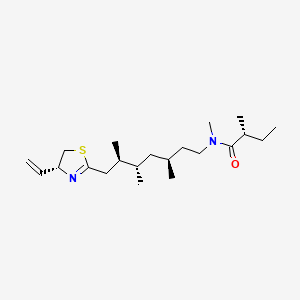
![threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol](/img/structure/B1246024.png)
